1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine 1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16423065
InChI: InChI=1S/C10H10F3N3S.ClH/c11-9(12)6-16-5-7(3-15-16)14-4-8-1-2-10(13)17-8;/h1-3,5,9,14H,4,6H2;1H
SMILES:
Molecular Formula: C10H11ClF3N3S
Molecular Weight: 297.73 g/mol

1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16423065

Molecular Formula: C10H11ClF3N3S

Molecular Weight: 297.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C10H11ClF3N3S
Molecular Weight 297.73 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H10F3N3S.ClH/c11-9(12)6-16-5-7(3-15-16)14-4-8-1-2-10(13)17-8;/h1-3,5,9,14H,4,6H2;1H
Standard InChI Key RNWWWBXJWBHEFB-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=C1)F)CNC2=CN(N=C2)CC(F)F.Cl

Introduction

1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. It is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a difluoroethyl group and a thienyl moiety. This compound has garnered significant attention in medicinal chemistry due to its potential applications in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of 1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. Common synthetic routes may include the use of fluorinated alkyl halides to introduce the difluoroethyl group and thienyl aldehydes or ketones for the thienyl moiety. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields.

Biological Activity and Potential Applications

1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine exhibits promising biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research. Its unique structural features suggest potential applications in treating various diseases, leveraging the diverse pharmacological activities associated with pyrazole derivatives, such as anti-inflammatory, analgesic, and antimicrobial properties.

Comparison with Similar Compounds

Compound NameCAS NumberKey Features
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-5-amine1856072-56-4Contains a single fluorine atom instead of two; different position of methyl group on pyrazole ring.
1-(3-fluoropropyl)-N-(5-fluoro-thienyl)-pyrazoleNot availableDifferent alkyl chain; may exhibit different biological activities due to structural variations.
4-Amino-N-(5-fluorothienyl)-pyrazole derivativesNot availableLacks the difluoroethyl group; primarily focuses on variations in amino substitutions.

Mechanism of Action

The mechanism of action for 1-(2,2-difluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-4-amine is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Further studies involving molecular docking simulations could provide insights into binding affinities and interaction modes with target proteins.

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